molecular formula C13H12N2O B2555199 N-(1-Methylisoquinolin-5-yl)prop-2-enamide CAS No. 2361638-16-4

N-(1-Methylisoquinolin-5-yl)prop-2-enamide

Cat. No.: B2555199
CAS No.: 2361638-16-4
M. Wt: 212.252
InChI Key: GCIXJAHMOAERRN-UHFFFAOYSA-N
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Description

N-(1-Methylisoquinolin-5-yl)prop-2-enamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group on the isoquinoline ring and a prop-2-enamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylisoquinolin-5-yl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the cyclization of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides using rhodium-catalyzed carbocyclization reactions . Another approach involves the use of hypervalent iodine reagents for the direct intramolecular C–H/N–H functionalization under metal-free conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylisoquinolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives .

Scientific Research Applications

N-(1-Methylisoquinolin-5-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methylisoquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of epidermal growth factor receptor (EGFR) or other tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

N-(1-Methylisoquinolin-5-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a methyl group on the isoquinoline ring and the prop-2-enamide functional group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-methylisoquinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-3-13(16)15-12-6-4-5-10-9(2)14-8-7-11(10)12/h3-8H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIXJAHMOAERRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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